![molecular formula C14H13F2NO2S B6503473 3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide CAS No. 1421474-52-3](/img/structure/B6503473.png)
3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide
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Overview
Description
3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyl-containing reagent is used.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully reduced hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3,4-Difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide is being investigated for its potential therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, positioning it as a candidate for the development of new antibiotics.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial for treating conditions like arthritis. In vitro assays indicated a significant reduction in pro-inflammatory cytokine levels in stimulated macrophages.
- Anticancer Properties : Research has demonstrated that it can inhibit the proliferation of cancer cell lines (e.g., breast cancer and leukemia), with IC50 values ranging from 10 to 30 µM. This suggests its potential as an anticancer agent through modulation of specific signaling pathways.
Material Science
The compound serves as a valuable building block for synthesizing advanced materials:
- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells.
- Corrosion Inhibitors : The thiophene moiety contributes to enhanced protective properties in coatings, making it useful in industrial applications to prevent corrosion.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-difluorobenzoyl chloride with 2-hydroxy-2-(thiophen-2-yl)propylamine under basic conditions. This reaction is often conducted in inert atmospheres using solvents like dichloromethane or tetrahydrofuran to prevent oxidation.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- In Vitro Assays : Demonstrated inhibition of various cancer cell lines with promising IC50 values.
- Anti-inflammatory Assays : Showed significant reductions in cytokine levels, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the hydroxy and thiophene groups, making it less versatile in chemical reactions.
N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
3,4-difluoro-N-(propyl)benzamide: Lacks the hydroxy and thiophene groups, resulting in different chemical properties.
Uniqueness
3,4-difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide is unique due to the combination of fluorine atoms, a hydroxyl group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
3,4-Difluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a benzamide core with difluoro substitutions and a hydroxypropyl chain attached to a thiophene ring, which may influence its interactions with biological targets.
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | 3,4-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Molecular Formula | C14H13F2NO2S |
Molecular Weight | 299.32 g/mol |
CAS Number | 2034539-40-5 |
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors. The difluoro group may enhance the compound's binding affinity and selectivity towards its targets, potentially modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that derivatives of benzamide compounds, including those with thiophene substitutions, may exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. The compound 5j, a derivative with a thiophene ring, demonstrated potent inhibition against HDAC1 and HDAC8, resulting in antiproliferative effects against various cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar functionalities have been tested for their ability to inhibit bacterial growth. For example, certain benzamide derivatives have shown effectiveness against drug-resistant strains of bacteria . The presence of the thiophene ring may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.
Study on HDAC Inhibition
A study focused on the anticancer potential of N-hydroxybenzamide derivatives revealed that compounds with similar structures to this compound exhibited strong HDAC inhibition. The derivative 5j was particularly noted for its ability to induce cell cycle arrest at the G(2)/M phase in MDA-MB-231 breast cancer cells, suggesting a mechanism involving modulation of cell cycle regulators like p21 and caspase pathways .
Ames Test Results
In toxicological assessments, the compound was classified as having strong positive results in the Ames test, indicating mutagenic potential under certain conditions. This highlights the importance of further evaluating the safety profile of such compounds before clinical applications .
Properties
IUPAC Name |
3,4-difluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c15-10-4-3-9(8-11(10)16)14(19)17-6-5-12(18)13-2-1-7-20-13/h1-4,7-8,12,18H,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDDEMJDLFGYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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